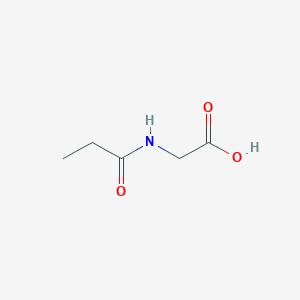
N-Propionilglicina
Descripción general
Descripción
La propionilglicina es un compuesto clasificado como una acilglicina. Se forma por la condensación formal del grupo carboxilo del ácido propiónico con el grupo amino de la glicina . Las acilglicinas son típicamente metabolitos menores de los ácidos grasos, pero su excreción puede aumentar en ciertos trastornos metabólicos . La propionilglicina es particularmente significativa en el contexto de enfermedades metabólicas como la propionil acidemia .
Aplicaciones Científicas De Investigación
La propionilglicina tiene varias aplicaciones de investigación científica:
Investigación de enfermedades metabólicas: Se utiliza para estudiar trastornos metabólicos como la propionil acidemia y la metilmalónica acidemia.
Desarrollo de fármacos: La propionilglicina se utiliza para evaluar el impacto de los fármacos en su metabolismo y para detectar posibles agentes terapéuticos.
Investigación del metabolismo nutricional: Ayuda a estudiar los efectos reguladores de la dieta y los suplementos nutricionales en sus niveles.
Diagnóstico clínico: Los niveles de propionilglicina se miden para ayudar a diagnosticar enfermedades metabólicas relacionadas.
Mecanismo De Acción
La propionilglicina ejerce sus efectos principalmente a través de su papel en las vías metabólicas. Se produce mediante la acción de la glicina N-aciltransferasa, que cataliza la reacción entre acil-CoA y glicina para formar N-acilglicina . En el caso de la propionil acidemia, las deficiencias en la propionil-CoA carboxilasa conducen a la acumulación de propionilglicina y otros metabolitos tóxicos . Esta acumulación interrumpe los procesos metabólicos normales y conduce a diversas manifestaciones clínicas .
Direcciones Futuras
Research into the role of Propionylglycine and other N-acylglycines in human health and disease is ongoing. For example, a recent study suggested a protective effect of glycine on coronary heart disease and showed that the glycine-type 2 diabetes association may be driven by a glycine-lowering effect of insulin resistance .
Análisis Bioquímico
Biochemical Properties
N-Propionylglycine is produced through the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine . The level of N-Propionylglycine is elevated in patients with propionic acidemia, which is an inherited deficiency of propionyl-CoA carboxylase .
Cellular Effects
N-Propionylglycine has been found to have significant effects on cellular function. For instance, it has been shown to attenuate mitochondrial cysteine redox post-translational modifications and restore endogenous antioxidants in the diabetic heart . Moreover, blood levels of disease biomarkers, including N-Propionylglycine, were reduced after treatment in most patients .
Molecular Mechanism
The molecular mechanism of N-Propionylglycine involves its interaction with various biomolecules. It is involved in the propionate metabolism pathway, where it is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . Deficiencies in this enzyme lead to an accumulation of toxic metabolites, including N-Propionylglycine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Propionylglycine have been observed to change over time. For example, in a study involving a rat model of type 2 diabetes, N-Propionylglycine was found to maintain ex vivo contractile function in the diabetic setting .
Metabolic Pathways
N-Propionylglycine is involved in the propionate metabolism pathway . It is converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase . This pathway is crucial for the metabolism of certain amino acids and lipids .
Subcellular Localization
Given its involvement in the propionate metabolism pathway, it is likely that it is localized in the mitochondria, where this pathway occurs .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La propionilglicina se puede sintetizar mediante la reacción de glicina con ácido propiónico. La reacción típicamente implica el uso de un agente de condensación para facilitar la formación del enlace amida entre el grupo carboxilo del ácido propiónico y el grupo amino de la glicina . Un método común implica el uso de un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP) para impulsar la reacción hasta su finalización .
Métodos de producción industrial
En un entorno industrial, la producción de propionilglicina puede implicar métodos más escalables como el uso de reactores de flujo continuo. Estos reactores permiten el control preciso de las condiciones de reacción, incluida la temperatura, la presión y las concentraciones de los reactivos, para optimizar el rendimiento y la pureza . Además, se puede explorar el uso de biocatalizadores, como las enzimas, para lograr una síntesis más ecológica y eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
La propionilglicina experimenta diversas reacciones químicas, incluyendo:
Oxidación: La propionilglicina se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la propionilglicina en sus alcoholes correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo propionilo por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Productos principales
Oxidación: Ácido propiónico y derivados de la glicina.
Reducción: Derivados del propanol.
Sustitución: Varios derivados de la N-sustituida glicina.
Comparación Con Compuestos Similares
La propionilglicina es parte de la clase más amplia de los N-acil-alfa aminoácidos. Los compuestos similares incluyen:
- N-Butilglicina
- N-Acetilglicina
- N-Cinamoilglicina
Singularidad
La propionilglicina es única debido a su papel específico en el diagnóstico y la comprensión de trastornos metabólicos como la propionil acidemia. Su acumulación en los fluidos corporales sirve como un biomarcador para estas afecciones, lo que la convierte en una herramienta valiosa en entornos clínicos y de investigación .
Propiedades
IUPAC Name |
2-(propanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMAZEJKVZLLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176098 | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21709-90-0 | |
| Record name | Propionylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21709-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propionylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021709900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21709-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Propionylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPIONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26615FM8NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propionylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the clinical significance of propionylglycine?
A1: Propionylglycine is a key biomarker for propionic acidemia (PA), a rare inherited metabolic disorder. [, , , , ] In PA, the body cannot properly break down the amino acid propionic acid, leading to a build-up of propionic acid and its metabolites, including propionylglycine. [, , , ] Elevated levels of these compounds can be detected in urine, serving as diagnostic indicators for PA. [, , , ]
Q2: How is propionylglycine formed in the body?
A2: Propionylglycine is formed through the conjugation of propionic acid with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT). [, ] This detoxification process helps to eliminate excess propionic acid. []
Q3: Does the amount of propionylglycine excreted correlate with the severity of propionic acidemia?
A3: Research suggests that individuals with higher levels of urinary propionylglycine might have a milder form of PA, possibly due to enhanced detoxification of propionic acid. [, , ] This observation highlights the potential role of GLYAT in mitigating the severity of PA. []
Q4: How does fasting affect propionylglycine levels in individuals with propionic acidemia?
A4: Studies show that fasting can significantly increase the urinary excretion of propionylglycine in children with propionic acidemia and methylmalonic acidemia. [] This increase is likely due to the breakdown of odd-chain fatty acids during fasting, which contributes to increased propionate production. []
Q5: Can carglumic acid treatment impact propionylglycine levels in PA patients?
A5: While not directly addressing propionylglycine levels, a case study reported that carglumic acid treatment, alongside carnitine supplementation and protein restriction, helped stabilize a neonate with severe PA and prevented metabolic crises. [] This suggests a potential indirect effect on propionylglycine levels through improved metabolic control.
Q6: What analytical methods are used to measure propionylglycine levels?
A6: Gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify propionylglycine in urine samples. [, , , ] Other techniques include high-performance liquid chromatography (HPLC). []
Q7: Has the molecular structure of propionylglycine been determined?
A7: While the provided abstracts do not delve into the specific spectroscopic data for propionylglycine, its structure can be inferred from its chemical name and relation to other acyl glycines. It is composed of a propionic acid moiety linked to a glycine molecule through an amide bond. Further research on structural databases would provide more detailed information.
Q8: Are there ongoing research efforts related to propionylglycine?
A9: Further research into GLYAT, the enzyme responsible for propionylglycine synthesis, is crucial for understanding its role in propionic acidemia and exploring its potential as a therapeutic target. [] Additionally, investigating the metabolic pathways and factors influencing the excretion of propionylglycine could provide valuable insights into PA pathogenesis and management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


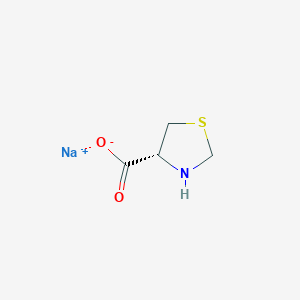
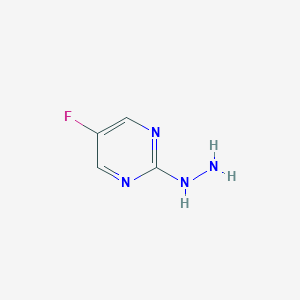
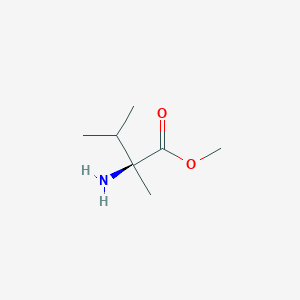
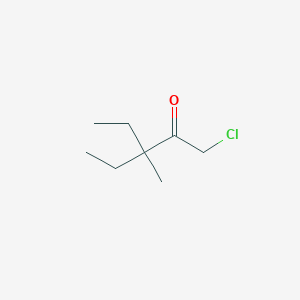
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)
![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)
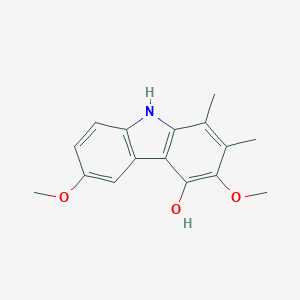
![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)
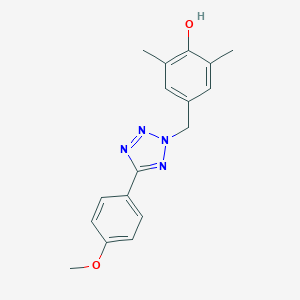


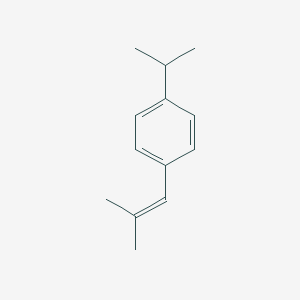
![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
